![molecular formula C25H18ClFN2O4 B13071376 (13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene” is a complex organic molecule featuring multiple functional groups, including an oxazole ring, a chlorofluorophenyl group, and a tetracyclic core structure. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxazole ring, the introduction of the chlorofluorophenyl group, and the construction of the tetracyclic core. Typical synthetic routes may involve:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving amides and α-haloketones.
Introduction of the Chlorofluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Construction of the Tetracyclic Core: This complex structure may be built through a series of cyclization and ring-closing reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable reaction protocols.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring and other functional groups may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.
Substitution: The chlorofluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
The compound’s unique structure makes it a candidate for various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity may be explored in drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its properties may be exploited in the development of new materials or chemical processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets may include enzymes, receptors, or other proteins. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
類似化合物との比較
Similar Compounds
- (13S,17R)-16-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene
- (13S,17R)-16-[3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring, along with the oxazole and tetracyclic core, makes this compound unique. These structural features may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C25H18ClFN2O4 |
|---|---|
分子量 |
464.9 g/mol |
IUPAC名 |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[(13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]methanone |
InChI |
InChI=1S/C25H18ClFN2O4/c1-13-20(23(28-33-13)22-17(26)7-4-8-18(22)27)25(30)29-24-15(12-32-29)11-31-19-10-9-14-5-2-3-6-16(14)21(19)24/h2-10,15,24H,11-12H2,1H3/t15-,24+/m1/s1 |
InChIキー |
ZQQMTQZNBNKPKS-MYYSRTQBSA-N |
異性体SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3[C@H]4[C@H](COC5=C4C6=CC=CC=C6C=C5)CO3 |
正規SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3C4C(COC5=C4C6=CC=CC=C6C=C5)CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)

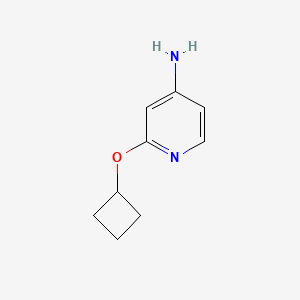
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
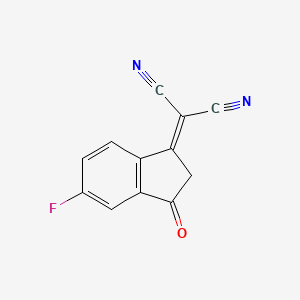
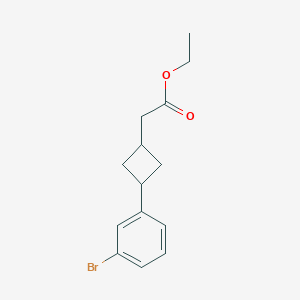
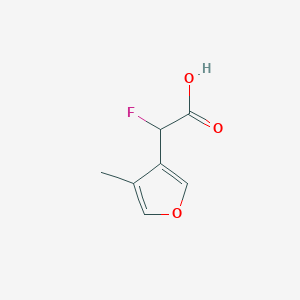
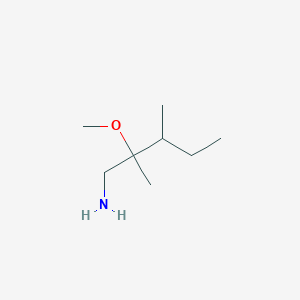
![[5-(Pyridin-4-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B13071336.png)
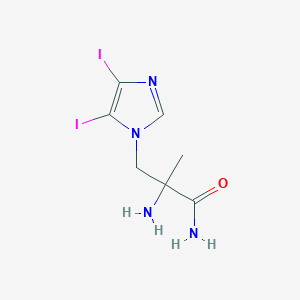

![1-[(4-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13071351.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13071360.png)
![7-Chloro-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepine-2-thione](/img/structure/B13071366.png)
